N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide
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Description
N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide, also known as BVT.5182, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent. 5182.
Scientific Research Applications
Chemical Synthesis and Characterization
N-(Morpholinothiocarbonyl) benzamide derivatives and their Co(III) complexes have been synthesized and characterized, demonstrating potential in antifungal activities against major pathogens responsible for plant diseases. These compounds, including N-(piperidylthiocarbonyl) benzamide and its complex with cobalt (III), were studied for their structure and antifungal efficacy, highlighting their application in addressing agricultural challenges (Zhou Weiqun et al., 2005).
Antimicrobial and Antitrypanosomal Activities
Thioamides derived from morpholin-4-yl (phenyl) methanethione have been explored for their in vitro trypanocidal activity and toxicity. These compounds exhibited weak trypanocidal activities but showed potential for further investigation into their application in cancer treatment due to their sensitivity in larvae (Finagnon H. Agnimonhan et al., 2012).
Biodegradable Polymer Research
Morpholine-2,5-dione derivatives with various protected functional groups have been synthesized and utilized in the creation of polyesteramides with pendant functional groups. These materials, obtained through ring-opening copolymerization, exhibit potential in medical and environmental applications due to their biodegradable properties (P. J. I. Veld et al., 1992).
Antifungal and Antibacterial Agents
A series of novel 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives have demonstrated moderate in vitro antibacterial and antifungal activities. These findings suggest the utility of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (S. G. Patil et al., 2011).
Antiproliferative Agents in Cancer Therapy
M-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides have been identified as promising antiproliferative agents against various cancer cell lines. These compounds, through their inhibitory activity on the PI3K/Akt/mTOR pathway, present a novel approach to cancer treatment, emphasizing the importance of benzamide derivatives in drug design (Xiao-meng Wang et al., 2015).
properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c22-19(20-16-3-6-18-15(13-16)7-12-26-18)14-1-4-17(5-2-14)27(23,24)21-8-10-25-11-9-21/h1-7,12-13H,8-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAAVOJBQMKCPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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